molecular formula C5H4BrClO2S2 B2976226 5-Bromo-3-methylthiophene-2-sulfonyl chloride CAS No. 1421605-09-5

5-Bromo-3-methylthiophene-2-sulfonyl chloride

Cat. No.: B2976226
CAS No.: 1421605-09-5
M. Wt: 275.56
InChI Key: MGIVCIQNHQLTNC-UHFFFAOYSA-N
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Description

5-Bromo-3-methylthiophene-2-sulfonyl chloride, with the molecular formula C5H4BrClO2S2 and a molecular weight of approximately 275.6 g/mol, is a versatile heteroaromatic building block in organic synthesis and medicinal chemistry . Its structure combines a brominated thiophene core with a highly reactive sulfonyl chloride group, enabling it to participate in a range of chemical transformations. The bromine substituent at the 5-position makes the compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of diverse aryl and alkyl groups to create more complex molecular architectures . Concurrently, the sulfonyl chloride group readily undergoes nucleophilic substitution with amines to generate a library of sulfonamide derivatives . Sulfonamides are a privileged pharmacophore in drug discovery, and thiophene-based sulfonamides have demonstrated significant research utility. For instance, structurally similar 5-bromo-N-alkylthiophene-2-sulfonamides have shown promising in vitro antibacterial efficacy against challenging multidrug-resistant bacterial strains like New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae, with one study reporting a potent MIC value of 0.39 µg/mL . This highlights the value of this chemical scaffold in developing new antibacterial agents. The compound can be characterized by several spectroscopic methods. Its infrared spectrum displays characteristic absorption bands for the sulfonyl chloride functional group, including strong S=O asymmetric and symmetric stretches between 1410-1166 cm⁻¹ and a distinct S-Cl stretch near 375 cm⁻¹ . In nuclear magnetic resonance (NMR), the proton at the 4-position of the thiophene ring is notably deshielded, appearing downfield due to the electron-withdrawing effects of the adjacent bromine and sulfonyl chloride groups . Mass spectrometric analysis reveals a distinctive molecular ion pattern consistent with the presence of both bromine and chlorine atoms . Researchers value this compound for its dual functionality, which facilitates its use in constructing targeted libraries for high-throughput screening and hit-to-lead optimization campaigns. It is supplied for Research Use Only. Not intended for diagnostic or therapeutic applications. Handle with care and refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

5-bromo-3-methylthiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClO2S2/c1-3-2-4(6)10-5(3)11(7,8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIVCIQNHQLTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methylthiophene-2-sulfonyl chloride typically involves the bromination of 3-methylthiophene followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The sulfonylation step involves the reaction of the brominated intermediate with chlorosulfonic acid or sulfuryl chloride under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-methylthiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4)

    Coupling Reagents: Palladium catalysts, boronic acids, alkenes

Major Products Formed:

Scientific Research Applications

5-Bromo-3-methylthiophene-2-sulfonyl chloride is a chemical compound with a thiophene ring structure, possessing bromine and sulfonyl chloride substituents, that is utilized across various scientific and industrial applications. Its unique structure and reactivity render it valuable in organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Chemistry this compound serves as a versatile building block in organic synthesis. It is used in the preparation of thiophene derivatives, crucial in pharmaceuticals, agrochemicals, and materials science. The sulfonyl chloride group's reactivity allows for nucleophilic substitution reactions, forming sulfonamides, sulfonates, or sulfonothioates. The bromine atom enables coupling reactions like Suzuki-Miyaura or Heck coupling, facilitating the creation of complex molecules.

Biology and Medicine This compound is employed to synthesize bioactive molecules and potential drug candidates. Derivatives have demonstrated potential in anti-inflammatory, antimicrobial, and anticancer agents. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, enabling it to modify biomolecules effectively. One study utilized 5-bromothiophene-2-sulfonyl chloride in the synthesis of a sulfonamide .

Industry this compound is used to produce specialty chemicals, dyes, and polymers. Its reactivity is valuable in synthesizing complex organic molecules.

Examples of Reactions and Products:

  • Sulfonamides: Formed through reaction with amines.
  • Sulfonates: Result from reaction with alcohols.
  • Sulfonothioates: Created via reaction with thiols.
  • Coupled Products: Produced through coupling reactions with various partners.

Comparison with Similar Compounds:

  • 5-Bromo-2-methylthiophene-3-sulfonyl chloride: Differs in the position of the bromine atom on the thiophene ring.
  • 2-Bromo-3-methylthiophene: Lacks the sulfonyl chloride group and has a different substitution pattern.
  • 5-Bromothiophene-2-sulfonyl chloride : This compound differs in the position of the bromine atom on the thiophene ring.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylthiophene-2-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the formation of various sulfonyl derivatives. The bromine atom also facilitates coupling reactions, enabling the synthesis of more complex structures .

Molecular Targets and Pathways: The specific molecular targets and pathways depend on the derivatives formed from this compound. For example, sulfonamide derivatives may target bacterial enzymes, while other derivatives may interact with specific receptors or enzymes in biological systems .

Comparison with Similar Compounds

Structural Isomers on the Thiophene Core

Key Analogs :

5-Bromo-2-methylthiophene-3-sulfonyl chloride (CAS 82834-48-8)

3-Bromo-5-methylthiophene-2-sulfonyl chloride (CID 54595349)

Comparison :
These isomers share the same molecular formula (C₅H₄BrClO₂S₂ ) but differ in substituent positions (Table 1). The positional arrangement alters electronic and steric properties:

  • 5-Bromo-3-methylthiophene-2-sulfonyl chloride : The sulfonyl chloride at position 2 is adjacent to the methyl group (position 3), creating moderate steric hindrance. This proximity may slow nucleophilic substitution compared to isomers with less hindered positions.
  • This isomer is documented in sensor technology applications due to its stability in electrochemical environments .
  • 3-Bromo-5-methylthiophene-2-sulfonyl chloride : The bromine at position 3 and methyl at position 5 create a distinct electronic profile, possibly enhancing electrophilic aromatic substitution reactivity at the less hindered position 4 .

Benzene and Pyridine-Based Sulfonyl Chlorides

Key Analogs :

5-Bromo-2-chlorobenzene-1-sulfonyl chloride (CAS 81226-68-8)

5-Bromo-6-chloropyridine-3-sulfonyl chloride (CAS 216394-05-7)

Comparison :
Replacing the thiophene core with benzene or pyridine introduces significant differences (Table 1):

  • 5-Bromo-2-chlorobenzene-1-sulfonyl chloride (C₆H₃BrCl₂O₂S): The benzene core lacks sulfur, reducing conjugation effects. The additional chlorine substituent increases molecular weight (289.96 g/mol) and polarity, making it less soluble in nonpolar solvents. This compound is frequently used in pharmaceutical intermediates .
  • 5-Bromo-6-chloropyridine-3-sulfonyl chloride (C₅H₂BrCl₂NO₂S): The pyridine nitrogen enhances basicity and hydrogen-bonding capacity, favoring applications in agrochemicals. Its molecular weight (288.96 g/mol) is comparable to thiophene analogs, but the electron-deficient pyridine ring accelerates electrophilic reactions at specific positions .

Table 1: Comparative Properties of Sulfonyl Chloride Derivatives

Compound Name CAS/ID Molecular Formula Molecular Weight (g/mol) Core Structure Key Applications
This compound - C₅H₄BrClO₂S₂ 275.57 Thiophene Organic synthesis, materials
5-Bromo-2-methylthiophene-3-sulfonyl chloride 82834-48-8 C₅H₄BrClO₂S₂ 275.57 Thiophene Electrochemical sensors
3-Bromo-5-methylthiophene-2-sulfonyl chloride CID 54595349 C₅H₄BrClO₂S₂ 275.57 Thiophene Sulfonation research
5-Bromo-2-chlorobenzene-1-sulfonyl chloride 81226-68-8 C₆H₃BrCl₂O₂S 289.96 Benzene Pharmaceuticals
5-Bromo-6-chloropyridine-3-sulfonyl chloride 216394-05-7 C₅H₂BrCl₂NO₂S 288.96 Pyridine Agrochemicals

Biological Activity

5-Bromo-3-methylthiophene-2-sulfonyl chloride is an organic compound characterized by its unique structure, which includes a thiophene ring with a bromine and a sulfonyl chloride substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties.

The presence of the sulfonyl chloride group makes this compound a potent electrophile, capable of forming covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity is crucial for its biological applications, allowing it to modify biomolecules effectively.

Enzyme Inhibition

Research indicates that compounds containing sulfonyl chloride groups can serve as effective inhibitors for various enzymes. For example, studies have shown that similar thiophene derivatives can inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition can be leveraged for therapeutic purposes in conditions such as obesity and dyslipidemia .

Table 1: Inhibition Activity of Related Compounds

CompoundTarget Enzyme% InhibitionReference
This compoundACCTBD
DimethylthiopheneLecB (Pseudomonas aeruginosa)85%
Sulfonamide derivativesVarious kinases79-85%

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study highlighted the effectiveness of thiophene-based compounds against biofilm formation in Pseudomonas aeruginosa, indicating potential applications in treating infections caused by antibiotic-resistant bacteria . The mechanism involves disrupting biofilm integrity without exhibiting bactericidal effects, making it a promising candidate for further development.

Case Studies and Research Findings

  • Inhibition of Biofilm Formation :
    In a competitive binding assay, compounds similar to this compound were tested against Pseudomonas aeruginosa. The results demonstrated significant inhibition of biofilm formation at concentrations that did not affect bacterial viability, suggesting a selective mechanism of action .
  • Metabolic Stability :
    The metabolic stability of thiophene derivatives was assessed using mouse and human liver microsomes. Results indicated low intrinsic clearance rates, suggesting high stability in biological systems, which is advantageous for drug development .
  • Structural Activity Relationship (SAR) :
    SAR studies have shown that electron-withdrawing groups like bromine enhance the inhibitory activity of thiophene derivatives on various enzymes. The positioning and type of substituents significantly influence the biological activity, indicating that careful structural modifications can optimize efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-bromo-3-methylthiophene-2-sulfonyl chloride, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves bromination of 3-methylthiophene derivatives followed by sulfonation and chlorination. For example, bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Sulfonation is performed with chlorosulfonic acid, yielding the sulfonyl chloride group. Key intermediates are characterized via 1H^1H/13C^{13}C NMR to confirm regioselectivity and mass spectrometry (MS) to verify molecular weight. Purity is assessed using high-performance liquid chromatography (HPLC) or gas chromatography (GC), as indicated in analogous sulfonyl chloride purity standards (e.g., >95% HLC in ) .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Structural validation combines spectroscopic and analytical techniques:

  • NMR : 1H^1H NMR identifies methyl and thiophene proton environments, while 13C^{13}C NMR confirms substitution patterns.
  • Elemental Analysis : Matches calculated vs. observed C, H, S, and Br percentages.
  • Mass Spectrometry : High-resolution MS (HRMS) or electron ionization (EI-MS) confirms the molecular ion peak.
  • FT-IR : Verifies sulfonyl chloride (S=O stretching at ~1370–1170 cm1^{-1}) and C-Br bonds (550–650 cm1^{-1}).
    • Purity is quantified via GC or HPLC, as referenced in sulfonyl chloride analytical protocols () .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination and sulfonation in 3-methylthiophene derivatives?

  • Methodological Answer : The methyl group at position 3 acts as an electron-donating substituent, directing electrophilic bromination to the activated position 5 via σ-complex stabilization. Subsequent sulfonation at position 2 is influenced by steric and electronic factors: the sulfonyl chloride group forms preferentially at the less hindered position adjacent to the methyl group. Computational studies (e.g., density functional theory, DFT) can model transition states to predict regioselectivity, as demonstrated in analogous bromothiophene systems () .

Q. How does the electron-withdrawing sulfonyl chloride group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The sulfonyl chloride group enhances electrophilicity at the thiophene ring, facilitating nucleophilic aromatic substitution (NAS) at position 5 (bromine site). However, its strong electron-withdrawing nature may deactivate the ring toward palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Methodologically, activating agents like Lewis acids (e.g., ZnCl2_2) or microwave-assisted conditions can improve reactivity. Stability studies under varying pH and temperature are critical to prevent hydrolysis of the sulfonyl chloride group, as seen in related sulfonyl chloride degradation pathways ( ) .

Q. What analytical challenges arise during the characterization of this compound, and how are they mitigated?

  • Methodological Challenges :

  • Hygroscopicity : The compound may absorb moisture, leading to hydrolysis. Storage under inert atmospheres (argon/glovebox) and low-temperature NMR (<0°C) are recommended.
  • Thermal Instability : Decomposition during GC analysis requires optimized inlet temperatures and short run times.
  • Spectral Overlap : Overlapping NMR signals (e.g., methyl and thiophene protons) are resolved using 2D techniques (COSY, HSQC).
    • These methods align with protocols for structurally similar brominated sulfonyl chlorides ( ) .

Q. How can computational tools predict the reactivity of this compound in multi-step syntheses?

  • Methodological Answer : DFT calculations model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) and transition-state energies. Molecular docking studies predict interactions in catalytic systems (e.g., enzyme-mediated reactions). Software like Gaussian or ORCA is used to optimize geometries, while QM/MM simulations assess solvent effects. Such approaches are validated against experimental data from analogous bromothiophene derivatives ( ) .

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